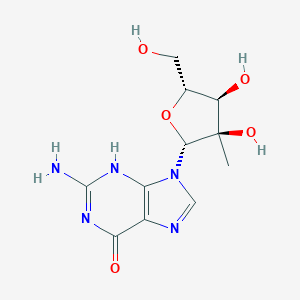

2'-C-methylguanosine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O5/c1-11(20)6(18)4(2-17)21-9(11)16-3-13-5-7(16)14-10(12)15-8(5)19/h3-4,6,9,17-18,20H,2H2,1H3,(H3,12,14,15,19)/t4-,6-,9-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVKAMPJSWMHVDK-GITKWUPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50333335 | |

| Record name | 2'-C-methylguanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374750-30-8 | |

| Record name | 2′-C-Methylguanosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=374750-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-C-Methylguanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0374750308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-C-methylguanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Guanosine, 2'-C-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of 2'-C-Methylguanosine in Viral Replication

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2'-C-methylguanosine is a pivotal nucleoside analogue that has demonstrated significant antiviral activity, particularly against positive-strand RNA viruses such as Hepatitis C Virus (HCV) and other members of the Flaviviridae family. Its mechanism of action centers on the inhibition of the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for viral replication. As a prodrug, this compound requires intracellular phosphorylation to its active triphosphate form. This active metabolite is then incorporated into the nascent viral RNA chain, where the presence of the 2'-C-methyl group acts as a non-obligate chain terminator, effectively halting further elongation and disrupting viral replication. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, including its activation, molecular interactions with the viral polymerase, and the basis of viral resistance. Detailed experimental protocols and quantitative data are presented to support further research and development in this area.

Introduction

The emergence of novel and re-emerging viral diseases necessitates the continued development of effective antiviral therapeutics. Nucleoside and nucleotide analogues have long been a cornerstone of antiviral therapy, owing to their ability to mimic natural substrates and interfere with viral nucleic acid synthesis. This compound belongs to a class of 2'-C-methylated ribonucleosides that have shown particular promise as inhibitors of viral RdRp.[1] This document serves as an in-depth technical resource, elucidating the intricate molecular mechanisms that underpin the antiviral activity of this compound.

Mechanism of Action

The antiviral effect of this compound is a multi-step process that begins with its uptake into the host cell and culminates in the termination of viral RNA synthesis.

Intracellular Activation: The Phosphorylation Cascade

This compound is a prodrug that must be anabolized to its active 5'-triphosphate form (2'-C-Me-GTP) by host cellular kinases.[2][3] This process is a critical determinant of its potency, as the initial phosphorylation step is often rate-limiting. While the precise cascade can vary between cell types, the general pathway involves sequential phosphorylation to the monophosphate, diphosphate, and finally, the active triphosphate metabolite. The inefficiency of the initial phosphorylation has led to the development of prodrug strategies, such as phosphoramidate (ProTide) technology, to deliver the monophosphate form directly into the cell, thereby bypassing this bottleneck.

Target: The Viral RNA-Dependent RNA Polymerase (RdRp)

The primary target of 2'-C-Me-GTP is the viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the replication of RNA viruses.[3] In HCV, this enzyme is known as non-structural protein 5B (NS5B).[4] The RdRp is responsible for synthesizing new viral RNA genomes using the existing viral RNA as a template. Due to its essential role and lack of a human homologue, the viral RdRp is an attractive target for antiviral drug development.

Molecular Mechanism of Inhibition: Non-Obligate Chain Termination

2'-C-Me-GTP acts as a competitive inhibitor of the natural guanosine triphosphate (GTP) for incorporation into the growing viral RNA chain. Upon incorporation, the presence of the methyl group at the 2'-C position of the ribose sugar introduces a steric hindrance. This steric clash prevents the proper alignment of the next incoming nucleoside triphosphate (NTP), thereby blocking the closure of the RdRp active site. This disruption of the polymerase's catalytic cycle effectively halts further elongation of the RNA chain, a mechanism known as non-obligate chain termination. The term "non-obligate" signifies that the inhibitor possesses the 3'-hydroxyl group necessary for chain elongation, but steric constraints prevent the subsequent nucleotide addition.

Quantitative Data on Antiviral Activity

The antiviral potency of this compound and its analogues is typically quantified by the 50% effective concentration (EC50) in cell-based assays and the 50% inhibitory concentration (IC50) in enzymatic assays.

| Compound | Virus/Enzyme | Assay | EC50 / IC50 (µM) | Cell Line | Reference |

| 2'-C-methyladenosine | HCV Replicon | Replicon | 0.3 | HBI10A | |

| 2'-O-methylcytidine | HCV Replicon | Replicon | 21 | HBI10A | |

| 2'-C-methyladenosine-TP | HCV NS5B | Polymerase | 1.9 | - | |

| 2'-O-methylcytidine-TP | HCV NS5B | Polymerase | 3.8 | - | |

| 2'-C-methyladenosine-TP | HCV NS5B (S282T) | Polymerase | Ki = 1.5 | - | |

| 2'-C-methylcytidine-TP | HCV NS5B | Polymerase | Ki = 1.6 | - | |

| AT-281 (2'-fluoro-2'-C-methylguanosine prodrug) | Dengue Virus (DENV) | CPE | 0.21 - 1.41 | Huh-7, BHK-21, PBMCs | |

| AT-281 | Yellow Fever Virus (YFV) | CPE | 0.31 | Huh-7 | |

| 7-deaza-2'-C-methyladenosine | West Nile Virus (WNV) | Plaque Reduction | Nanomolar to low micromolar | Vero |

Table 1: Antiviral Activity of 2'-C-Methylated Nucleoside Analogues

Viral Resistance

The high mutation rate of RNA viruses can lead to the emergence of resistance to antiviral drugs. For 2'-C-methylated nucleosides, a key resistance mutation has been identified in the HCV NS5B polymerase at position 282, where serine is substituted by threonine (S282T). This mutation reduces the susceptibility of the virus to these inhibitors, although the exact mechanism of resistance is still under investigation. It is hypothesized that the S282T mutation may alter the active site to better accommodate the 2'-C-methyl group or improve the polymerase's ability to discriminate between the analogue and the natural nucleotide.

Experimental Protocols

HCV NS5B Polymerase Inhibition Assay

This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of purified viral RdRp.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., 20 mM HEPES, pH 7.5), divalent cations (e.g., 5 mM MgCl2, 1 mM MnCl2), a reducing agent (e.g., 1 mM DTT), a template-primer RNA, and a mixture of three natural NTPs. One of the NTPs is radiolabeled (e.g., [α-³²P]GTP) for detection.

-

Compound Addition: The test compound (e.g., 2'-C-Me-GTP) is added to the reaction mixture at various concentrations.

-

Enzyme Addition: The reaction is initiated by the addition of purified recombinant HCV NS5B polymerase.

-

Incubation: The reaction is incubated at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Quenching: The reaction is stopped by the addition of EDTA.

-

Detection: The newly synthesized radiolabeled RNA is separated from unincorporated NTPs (e.g., by precipitation with trichloroacetic acid followed by filtration). The amount of incorporated radioactivity is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a no-compound control. The IC50 value is determined by fitting the data to a dose-response curve.

HCV Replicon Assay

This cell-based assay measures the ability of a compound to inhibit viral RNA replication in a cellular context.

Methodology:

-

Cell Culture: Human hepatoma cells (e.g., Huh-7) harboring a subgenomic HCV replicon are used. These replicons contain the HCV non-structural proteins necessary for replication and a reporter gene (e.g., luciferase) or a selectable marker (e.g., neomycin resistance).

-

Compound Treatment: The replicon-containing cells are seeded in multi-well plates and treated with various concentrations of the test compound (e.g., this compound).

-

Incubation: The cells are incubated for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).

-

Quantification of Replication:

-

Reporter Gene Assay: If a luciferase reporter is used, the cells are lysed, and luciferase activity is measured using a luminometer. A decrease in luminescence indicates inhibition of viral replication.

-

RNA Quantification: Viral RNA levels can be quantified directly using quantitative real-time PCR (qRT-PCR).

-

-

Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., MTS assay) is performed to ensure that the observed reduction in viral replication is not due to general toxicity of the compound to the host cells.

-

Data Analysis: The EC50 value is calculated from the dose-response curve of viral replication inhibition. The 50% cytotoxic concentration (CC50) is determined from the cytotoxicity data. The selectivity index (SI = CC50/EC50) is then calculated to assess the therapeutic window of the compound.

Resistance Mutation Analysis

This experimental workflow is used to identify and characterize viral mutations that confer resistance to an antiviral compound.

Methodology:

-

In Vitro Resistance Selection: HCV replicon cells are cultured in the presence of sub-EC50 concentrations of the antiviral compound. The concentration is gradually increased over several passages to select for resistant viral populations.

-

RNA Extraction and RT-PCR: Total RNA is extracted from the resistant cell populations. The region of the viral genome encoding the drug target (e.g., NS5B) is amplified using reverse transcription PCR (RT-PCR).

-

Sequencing: The amplified DNA is sequenced using methods such as Sanger sequencing or next-generation sequencing (NGS) to identify mutations compared to the wild-type sequence.

-

Reverse Genetics: The identified mutations are introduced into a wild-type replicon plasmid using site-directed mutagenesis.

-

Phenotypic Analysis: The engineered mutant replicons are transfected into naive Huh-7 cells, and their susceptibility to the antiviral compound is determined using the replicon assay to confirm that the identified mutation(s) confer resistance.

Conclusion

This compound represents a significant class of antiviral compounds with a well-defined mechanism of action against the RNA-dependent RNA polymerase of several medically important viruses. Its activity as a non-obligate chain terminator, following intracellular phosphorylation, provides a potent means of disrupting viral replication. While challenges such as inefficient initial phosphorylation and the potential for viral resistance exist, strategies like the development of phosphoramidate prodrugs have shown considerable success in enhancing its therapeutic potential. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and optimize this important class of antiviral agents. A thorough understanding of its core mechanism is crucial for the rational design of next-generation nucleoside inhibitors with improved efficacy, broader activity, and a higher barrier to resistance.

References

- 1. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Mechanism of Activation of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine and Inhibition of Hepatitis C Virus NS5B RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

The Biological Role of 2'-C-Methylguanosine Triphosphate: A Chain Terminator of Viral Replication

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2'-C-methylguanosine triphosphate (2'-C-Me-GTP) is a synthetic nucleoside triphosphate analog that plays a crucial role as a potent inhibitor of viral replication. Its primary mechanism of action involves acting as a nonobligate chain terminator of RNA synthesis, a process catalyzed by viral RNA-dependent RNA polymerases (RdRps). This technical guide delves into the core biological functions of 2'-C-Me-GTP, its mechanism of action, and its significance in the development of antiviral therapeutics, with a particular focus on its activity against Hepatitis C Virus (HCV).

Introduction

The search for effective antiviral agents has led to the development of numerous nucleoside and nucleotide analogs that can selectively target viral polymerases. Among these, 2'-modified nucleosides have emerged as a promising class of inhibitors. The addition of a methyl group at the 2'-carbon position of the ribose sugar, as seen in this compound, confers unique properties that disrupt the process of viral RNA replication. For these nucleoside analogs to exert their antiviral effect, they must first be transported into the host cell and then intracellularly phosphorylated to their active 5'-triphosphate form by cellular kinases.[1] This active metabolite, this compound triphosphate, can then compete with the natural guanosine triphosphate (GTP) for incorporation into the nascent viral RNA strand.

Mechanism of Action: Chain Termination

The central biological role of this compound triphosphate is to act as a chain terminator during viral RNA synthesis.[1] Unlike obligate chain terminators which lack a 3'-hydroxyl group, 2'-C-Me-GTP is a nonobligate chain terminator because it possesses a 3'-hydroxyl group.[2] However, the presence of the bulky methyl group at the 2'-position sterically hinders the formation of a phosphodiester bond with the incoming nucleoside triphosphate.[1]

Once the viral RNA polymerase incorporates this compound monophosphate into the growing RNA chain, the polymerase's ability to add the next nucleotide is severely impaired.[3] This steric clash prevents the proper alignment of the incoming nucleotide and the closure of the enzyme's active site, effectively halting further elongation of the RNA chain. This leads to the production of truncated, non-functional viral genomes, thereby inhibiting viral replication.

The following diagram illustrates the mechanism of chain termination by this compound triphosphate.

Caption: Mechanism of viral RNA chain termination by this compound triphosphate.

Role in Viral Replication Inhibition

This compound and its adenosine counterpart have demonstrated potent antiviral activities, particularly against Hepatitis C Virus (HCV), in cell-based replicon assays. The triphosphate forms of these nucleosides inhibit the HCV NS5B RNA polymerase in vitro. The efficacy of these compounds is highlighted by the selection of resistant viral replicons, which often carry mutations in the NS5B polymerase, such as the S282T mutation.

Quantitative Data on Inhibition

The inhibitory potency of this compound triphosphate and related compounds has been quantified in various studies. The following table summarizes key inhibitory constants.

| Compound | Target | Assay Type | IC50 (μM) | Ki (μM) | Reference |

| 2'-C-methyladenosine triphosphate | HCV NS5B Polymerase | Enzyme Assay | 1.9 | - | |

| 2'-C-methylcytidine triphosphate | HCV NS5B Polymerase | Enzyme Assay | - | 1.6 | |

| 2'-C-methyladenosine triphosphate | HCV NS5B Polymerase | Enzyme Assay | - | 1.5 | |

| PSI-6130 triphosphate | Wild-type HCV NS5B | Enzyme Assay | - | 4.3 | |

| 2'-F-2'-C-Me-UTP | HCV NS5B Polymerase | Radiometric Assay | 0.21 ± 0.05 | - | |

| 2'-C-Me-UTP | HCV NS5B Polymerase | Radiometric Assay | 0.25 ± 0.04 | - |

Experimental Protocols

Synthesis of this compound Triphosphate

The synthesis of this compound triphosphate generally follows a standard procedure for nucleoside phosphorylation. A detailed protocol for a similar compound, 2′-methylseleno-2′-deoxyguanosine 5′-triphosphate, provides a relevant framework.

-

Starting Material: this compound.

-

Anhydrous Conditions: The starting nucleoside is co-evaporated with anhydrous pyridine and dried over P₂O₅.

-

Monophosphorylation: The dried nucleoside is dissolved in trimethylphosphate and cooled. Phosphoryl chloride is added dropwise to initiate the formation of the monophosphate.

-

Pyrophosphate Addition: A mixture of tris(tetrabutylammonium) hydrogen pyrophosphate in DMF and tributylamine is added to form the triphosphate.

-

Quenching and Purification: The reaction is quenched with a TEAB buffer. The crude product is then purified using anion exchange chromatography followed by reverse-phase chromatography to yield the pure this compound triphosphate.

HCV NS5B Polymerase Inhibition Assay

This assay measures the ability of a compound to inhibit the RNA synthesis activity of the HCV NS5B polymerase.

-

Reaction Mixture: A typical reaction mixture contains a buffer (e.g., 50 mM Tris-HCl, pH 7.5), MgCl₂, DTT, a synthetic RNA template, and a mixture of ATP, CTP, UTP, and [α-³²P]GTP.

-

Enzyme and Inhibitor: Purified recombinant HCV NS5B polymerase is added to the reaction mixture. The test compound (e.g., 2'-C-Me-GTP) is added at varying concentrations.

-

Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 1-2 hours).

-

Quenching and Precipitation: The reaction is stopped by the addition of EDTA. The newly synthesized radiolabeled RNA is precipitated using trichloroacetic acid.

-

Quantification: The precipitated RNA is collected on a filter, and the radioactivity is measured using a scintillation counter. The IC50 value is then calculated by plotting the percentage of inhibition against the inhibitor concentration.

The following diagram outlines the workflow for an HCV NS5B polymerase inhibition assay.

Caption: Workflow for determining the inhibitory activity of 2'-C-Me-GTP against HCV NS5B polymerase.

Conclusion

This compound triphosphate is a critical molecule in the field of antiviral drug discovery. Its role as a nonobligate chain terminator of viral RNA synthesis provides a powerful mechanism for inhibiting viral replication. The detailed understanding of its mechanism of action, supported by quantitative inhibitory data and established experimental protocols, underscores its importance as a tool for researchers and a lead compound for the development of novel antiviral therapies against RNA viruses like HCV. Further research into the structural basis of its interaction with viral polymerases will continue to inform the design of next-generation antiviral agents.

References

- 1. Antiviral agents acting as DNA or RNA chain terminators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrophosphorolytic Excision of Nonobligate Chain Terminators by Hepatitis C Virus NS5B Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2'-C-methylated nucleotides terminate virus RNA synthesis by preventing active site closure of the viral RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2'-C-Methylguanosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of 2'-C-methylguanosine, a modified nucleoside of significant interest in virology and drug development. Its structural modification, the addition of a methyl group at the 2' position of the ribose sugar, confers unique biochemical properties, particularly in its role as a viral RNA polymerase inhibitor.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized below. These data are critical for a range of applications, from medicinal chemistry to structural biology.

| Property | Value |

| Molecular Formula | C₁₁H₁₅N₅O₅[1][2][3] |

| Molecular Weight | 297.27 g/mol [1][2] |

| Canonical SMILES | C[C@]1(--INVALID-LINK--N)CO">C@@HO)O |

| Physical Form | Solid |

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of this compound can be found in specialized medicinal chemistry and virology literature. A general workflow for the characterization of a modified nucleoside analog like this compound is outlined in the diagram below. This process typically involves chemical synthesis, purification, structural elucidation, and subsequent biological evaluation.

Conceptual Workflow for Modified Nucleoside Analysis

Caption: A conceptual workflow for the synthesis, characterization, and evaluation of this compound.

References

Synthesis Pathway for 2'-C-Methylguanosine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-C-methylguanosine is a crucial nucleoside analog with significant potential in antiviral drug development, particularly as an inhibitor of viral RNA-dependent RNA polymerase. Its synthesis is a key area of interest for medicinal chemists. This technical guide provides a detailed overview of an efficient and highly stereoselective synthesis pathway for this compound. The described methodology focuses on the glycosylation of a protected guanine derivative with a 2'-C-methylribose precursor, followed by deprotection. This document includes detailed experimental protocols, tabulated quantitative data for easy comparison of reaction conditions, and a visual representation of the synthesis workflow.

Introduction

Nucleoside analogs are a cornerstone of antiviral therapy. Modifications to the ribose sugar moiety can profoundly impact the biological activity of these compounds. The introduction of a methyl group at the 2'-position of the ribose, specifically in the β-configuration, has been shown to be a particularly effective modification. 2'-C-methyl ribonucleosides, once phosphorylated to their triphosphate form within the cell, can act as chain terminators during viral RNA synthesis.[1] The 2'-C-methyl group can create a steric hindrance that prevents the formation of the subsequent phosphodiester bond, thereby halting viral replication.[1] this compound triphosphate is a known potent inhibitor of the hepatitis C virus (HCV) RNA polymerase.[2] However, the parent nucleoside often exhibits only moderate activity due to inefficient intracellular phosphorylation.[2] This has led to the development of prodrug strategies, such as phosphoramidates (ProTides), to enhance the delivery and phosphorylation of this compound.[2]

Given its therapeutic potential, the development of efficient, scalable, and stereoselective synthetic routes to this compound is of high importance. Early syntheses were often lengthy and resulted in low overall yields. This guide details a more recent and efficient approach that achieves high regio- and stereoselectivity.

Overview of the Synthesis Pathway

The most efficient reported synthesis of 2'-C-β-methylguanosine involves a two-step process starting from a protected 2'-C-methylribose derivative and N2-acetylguanine. The key steps are:

-

Glycosylation: A coupling reaction between the protected sugar, 1,2,3,5-tetra-O-benzoyl-2-C-β-methyl-d-ribofuranose, and persilylated N2-acetylguanine. This reaction is catalyzed by a Lewis acid, such as trimethylsilyl triflate (TMSOTf).

-

Deprotection: Removal of the benzoyl protecting groups from the sugar moiety and the acetyl group from the guanine base to yield the final product, this compound.

This approach has been shown to produce the desired β-anomer with high selectivity over the α-anomer, and the glycosylation occurs preferentially at the N9 position of the guanine base over the N7 position.

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments in the synthesis of this compound, based on systematic variation of reaction conditions to optimize yield and selectivity.

Table 1: Optimization of Glycosylation Reaction Conditions

| Entry | Sugar:Base:Catalyst Molar Ratio | Catalyst | Solvent | Temperature (°C) | Time (h) | N9-β / N9-α Ratio | N9 / N7 Ratio | Combined Isolated Yield (%) |

| 1 | 1:4:4 | TMSOTf | Acetonitrile | 25 | 2 | >99:1 | 92:8 | 81 |

| 2 | 1:4:4 | TMSOTf | Dichloroethane | 25 | 2 | >99:1 | 95:5 | 83 |

| 3 | 1:4:4 | TMSOTf | Toluene | 25 | 2 | >99:1 | 96:4 | 80 |

| 4 | 1:2:2 | TMSOTf | Dichloroethane | 25 | 2 | >99:1 | 93:7 | 75 |

| 5 | 1:4:4 | TMSOTf | Dichloroethane | 0 | 4 | >99:1 | 94:6 | 82 |

| 6 | 1:4:4 | TMSOTf | Dichloroethane | 80 | 1 | >99:1 | 90:10 | 79 |

| 7 | 1:4:4 | TBSOTf | Dichloroethane | 25 | 2 | >99:1 | 91:9 | 78 |

TMSOTf: Trimethylsilyl triflate; TBSOTf: tert-Butyldimethylsilyl triflate

Table 2: Final Yields for the Two-Step Synthesis

| Step | Product | Yield (%) |

| 1 | N²-Acetyl-2',3',5'-tri-O-benzoyl-2'-C-β-methylguanosine | 80 |

| 2 | 2'-C-β-methylguanosine | 98 |

| Overall | 78 |

Detailed Experimental Protocols

The following protocols are based on the efficient synthesis method described in the literature.

Step 1: Synthesis of N²-Acetyl-2',3',5'-tri-O-benzoyl-2'-C-β-methylguanosine

Materials:

-

N²-acetylguanine

-

Pyridine (dry)

-

1,1,1,3,3,3-hexamethyldisilazane (HMDS)

-

1,2,3,5-tetra-O-benzoyl-2-C-β-methyl-d-ribofuranose

-

Dichloroethane (anhydrous)

-

Trimethylsilyl triflate (TMSOTf)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Under an argon atmosphere, a mixture of N²-acetylguanine (0.40 mmol), dry pyridine (0.50 mL), and 1,1,1,3,3,3-hexamethyldisilazane (1.5 mL) is heated to reflux for 30 minutes to obtain a clear solution.

-

The solvent is carefully removed under vacuum, and the resulting persilylated guanine residue is dried under high vacuum for 1 hour.

-

The residue is dissolved in anhydrous dichloroethane (2.0 mL).

-

A solution of 1,2,3,5-tetra-O-benzoyl-2-C-β-methyl-d-ribofuranose (0.10 mmol) in anhydrous dichloroethane (1.0 mL) is added to the reaction mixture.

-

Trimethylsilyl triflate (0.40 mmol) is added slowly with vigorous stirring at room temperature.

-

The reaction is stirred at room temperature for 2 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of saturated aqueous NaHCO₃ solution.

-

The mixture is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to yield N²-acetyl-2',3',5'-tri-O-benzoyl-2'-C-β-methylguanosine as a white solid.

Step 2: Synthesis of 2'-C-β-methylguanosine (Deprotection)

Materials:

-

N²-Acetyl-2',3',5'-tri-O-benzoyl-2'-C-β-methylguanosine

-

Methanolic ammonia (saturated at 0 °C)

-

Methanol

Procedure:

-

N²-Acetyl-2',3',5'-tri-O-benzoyl-2'-C-β-methylguanosine is dissolved in saturated methanolic ammonia.

-

The solution is stirred at room temperature in a sealed vessel for 24 hours.

-

The solvent is removed under reduced pressure.

-

The residue is purified by recrystallization or silica gel chromatography to afford 2'-C-β-methylguanosine as a pure white solid.

Synthesis Pathway Visualization

The following diagram illustrates the logical flow of the synthesis pathway for this compound.

References

- 1. 2′-C-methylated nucleotides terminate virus RNA synthesis by preventing active site closure of the viral RNA-dependent RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphoramidate ProTides of this compound as highly potent inhibitors of hepatitis C virus. Study of their in vitro and in vivo properties - PubMed [pubmed.ncbi.nlm.nih.gov]

2'-C-Methylguanosine: An In-Depth Technical Guide to a Promising Antiviral Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-C-methylguanosine is a synthetic nucleoside analog that has demonstrated significant potential as an antiviral agent, particularly against positive-strand RNA viruses. Its mechanism of action, centered on the inhibition of the viral RNA-dependent RNA polymerase (RdRp), has made it a subject of extensive research, especially in the context of Hepatitis C Virus (HCV) infection. This technical guide provides a comprehensive overview of this compound, detailing its antiviral activity, mechanism of action, relevant experimental protocols, and the clinical development of its prodrugs.

Core Concept: Mechanism of Action

This compound exerts its antiviral effect as a non-obligate chain terminator.[1] To become active, it must be transported into the host cell and anabolized by cellular kinases to its 5'-triphosphate form. This triphosphate analog then acts as a competitive inhibitor of the viral RdRp.[2][3] Upon incorporation into the nascent viral RNA strand, the presence of the 2'-C-methyl group sterically hinders the addition of the next incoming nucleotide, effectively halting viral RNA replication.[4][5]

A key challenge with this compound is its often inefficient initial phosphorylation step within the cell. To overcome this, liver-targeted phosphoramidate prodrugs, such as IDX184, were developed. These "ProTide" technologies bypass the initial phosphorylation step, leading to higher intracellular concentrations of the active triphosphate form and thus enhanced antiviral potency.

Resistance to this compound has been observed in vitro, with the most notable mutation being the S282T substitution in the HCV NS5B polymerase. This mutation has been shown to confer reduced susceptibility to 2'-C-methyl nucleosides.

Antiviral Activity: Quantitative Data

The antiviral efficacy of this compound and its derivatives has been quantified against a range of viruses, primarily HCV. The following tables summarize the key in vitro and clinical data.

| Compound | Virus/Assay | EC50 (µM) | Cell Line | Reference |

| 2'-C-methyladenosine | HCV Replicon | 0.3 | Huh-7 | |

| 2'-C-methylcytidine | HCV Replicon | 2.2 | Huh-7 | |

| This compound Prodrug (IDX184) | HCV Genotype 1 (in combination with PegIFN/RBV) | N/A (See Clinical Data) | N/A | |

| 2'-deoxy-2'-fluoro-2'-C-methylguanosine Prodrug | Dengue Virus | Not explicitly stated, but showed potent activity | PBMCs | |

| AT-511 (2′-fluoro-2′-methyl guanosine nucleotide prodrug) | HCoV-229E | 1.8 ± 0.3 | BHK-21 | |

| 2'-deoxy-2'-fluoro-2'-C-methyl-7-deazapurine nucleosides | HCV Replicon | <10 (for 12 compounds) | Huh-7 |

Table 1: 50% Effective Concentration (EC50) of this compound and Analogs

| Compound | Enzyme | IC50 (µM) | Reference |

| 2'-C-methyladenosine triphosphate | HCV NS5B Polymerase | 1.9 | |

| 2'-O-methylcytidine triphosphate | HCV NS5B Polymerase | 3.8 | |

| PSI-352666 (triphosphate of a 2'-deoxy-2'-fluoro-2'-C-methylguanosine prodrug) | HCV NS5B Polymerase (Genotype 1b) | 1.0 ± 0.2 | |

| PSI-352666 | HCV NS5B Polymerase (Genotype 2a) | 4.7 ± 0.6 | |

| PSI-352666 | HCV NS5B Polymerase (Genotype 3a) | 1.3 ± 0.5 | |

| PSI-352666 | HCV NS5B Polymerase (Genotype 4a) | 4.2 ± 0.8 | |

| 2'-O-Me ATP (boranophosphate analog) | HCV NS5B Polymerase | 50 (parent), lower with modification | |

| 3'-dATP (boranophosphate analog) | HCV NS5B Polymerase | 22 (parent), lower with modification |

Table 2: 50% Inhibitory Concentration (IC50) of this compound Triphosphate and Analogs against Viral Polymerases

| Compound | Cell Line | CC50 (µM) | Reference |

| This compound | BHK-21 | >10 | |

| AT-511 (2′-fluoro-2′-methyl guanosine nucleotide prodrug) | BHK-21 | >100 |

Table 3: 50% Cytotoxic Concentration (CC50) of this compound and Analogs

| Study Phase | Dose | Treatment Duration | Mean Viral Load Reduction (log10 IU/mL) | Reference |

| Phase Ib (Monotherapy) | 25 mg/day | 3 days | -0.5 ± 0.6 | |

| Phase Ib (Monotherapy) | 50 mg/day | 3 days | -0.7 ± 0.2 | |

| Phase Ib (Monotherapy) | 75 mg/day | 3 days | -0.6 ± 0.3 | |

| Phase Ib (Monotherapy) | 100 mg/day | 3 days | -0.7 ± 0.5 | |

| Phase IIa (with PegIFN/RBV) | 50 mg QD | 14 days | -2.7 ± 1.3 | |

| Phase IIa (with PegIFN/RBV) | 50 mg BID | 14 days | -4.0 ± 1.7 | |

| Phase IIa (with PegIFN/RBV) | 100 mg QD | 14 days | -4.2 ± 1.9 | |

| Phase IIb (with PegIFN/RBV) | 50 mg | 12 weeks | 76% cEVR | |

| Phase IIb (with PegIFN/RBV) | 100 mg | 12 weeks | 82% cEVR |

Table 4: Clinical Trial Data for IDX184 (a this compound prodrug) in HCV Genotype 1 Patients *cEVR: complete early virologic response (virus levels < 25 IU/mL at 12 weeks).

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of this compound and its analogs.

HCV Replicon Assay (Luciferase-Based)

This cell-based assay is fundamental for assessing the antiviral activity of compounds against HCV replication.

Objective: To quantify the inhibition of HCV RNA replication in a human hepatoma cell line (e.g., Huh-7) harboring an HCV subgenomic replicon that expresses a reporter gene (e.g., luciferase).

Materials:

-

Huh-7 cells harboring a luciferase-expressing HCV replicon.

-

Complete growth medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin/streptomycin).

-

Test compound (this compound or analog) at various concentrations.

-

Luciferase assay reagent.

-

96-well plates.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the HCV replicon-containing Huh-7 cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add to the cells. Include a vehicle-only control.

-

Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

-

Cell Lysis: After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Luciferase Measurement: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer.

-

Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of the compound that reduces luciferase activity by 50% compared to the vehicle control.

RNA-dependent RNA Polymerase (RdRp) Inhibition Assay

This biochemical assay directly measures the inhibitory effect of the triphosphate form of the nucleoside analog on the viral polymerase.

Objective: To determine the 50% inhibitory concentration (IC50) of the 5'-triphosphate form of this compound against purified viral RdRp.

Materials:

-

Purified recombinant viral RdRp (e.g., HCV NS5B).

-

RNA template and primer.

-

Ribonucleoside triphosphates (rNTPs), including a radiolabeled or fluorescently labeled rNTP.

-

Test compound (this compound triphosphate).

-

Reaction buffer.

-

Scintillation counter or fluorescence plate reader.

Procedure:

-

Reaction Setup: In a reaction tube or well, combine the purified RdRp, RNA template/primer, and reaction buffer.

-

Inhibitor Addition: Add varying concentrations of the this compound triphosphate. Include a no-inhibitor control.

-

Initiation of Reaction: Start the polymerization reaction by adding the mixture of rNTPs (containing the labeled rNTP).

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period.

-

Termination and Detection: Stop the reaction and quantify the incorporation of the labeled rNTP into the newly synthesized RNA. This can be done by methods such as filter binding assays followed by scintillation counting or by using fluorescently labeled nucleotides and a fluorescence plate reader.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor that reduces the polymerase activity by 50%.

Cytotoxicity Assay (MTT Assay)

This assay is essential to determine if the antiviral activity observed is due to specific inhibition of the virus or general toxicity to the host cells.

Objective: To measure the 50% cytotoxic concentration (CC50) of the test compound.

Materials:

-

Host cell line (e.g., Huh-7).

-

Complete growth medium.

-

Test compound at various concentrations.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or a specialized reagent).

-

96-well plates.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed the host cells in 96-well plates and allow them to attach.

-

Compound Treatment: Add serial dilutions of the test compound to the cells.

-

Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Calculate the CC50, the concentration of the compound that reduces cell viability by 50% compared to the untreated control. The selectivity index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window.

Immunofluorescence Assay for Viral Antigen Detection

This assay allows for the visualization of viral infection within cells.

Objective: To qualitatively or quantitatively assess the reduction in the number of infected cells in the presence of the antiviral compound.

Materials:

-

Host cells grown on coverslips or in chamber slides.

-

Virus inoculum.

-

Test compound.

-

Fixative (e.g., paraformaldehyde).

-

Permeabilization buffer (e.g., Triton X-100 in PBS).

-

Blocking solution (e.g., bovine serum albumin in PBS).

-

Primary antibody specific for a viral antigen.

-

Fluorescently labeled secondary antibody.

-

Nuclear counterstain (e.g., DAPI).

-

Fluorescence microscope.

Procedure:

-

Cell Culture and Infection: Seed cells on coverslips or chamber slides. Once attached, infect the cells with the virus in the presence of different concentrations of the test compound.

-

Fixation and Permeabilization: At a specific time post-infection, fix the cells with a suitable fixative and then permeabilize them to allow antibody entry.

-

Blocking: Block non-specific antibody binding sites with a blocking solution.

-

Antibody Staining: Incubate the cells with the primary antibody, followed by incubation with the fluorescently labeled secondary antibody.

-

Mounting and Visualization: Mount the coverslips onto microscope slides with a mounting medium containing a nuclear counterstain. Visualize the cells using a fluorescence microscope.

-

Analysis: The number of infected (fluorescent) cells can be counted to determine the extent of viral inhibition.

Visualizations

Signaling Pathway: Mechanism of Action of this compound

References

- 1. Development of an immunofluorescence assay for detection of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Idenix Pharmaceuticals Reports Positive Results With IDX184 From Interim Analysis of Phase IIa Hepatitis C Study [prnewswire.com]

- 3. Mechanism of Activation of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine and Inhibition of Hepatitis C Virus NS5B RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pages.charlotte.edu [pages.charlotte.edu]

- 5. A Protocol for Analyzing Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

The Core of Antiviral Innovation: A Technical Guide to 2'-C-Methyl Ribonucleosides

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the fundamental research surrounding 2'-C-methyl ribonucleosides, a pivotal class of molecules that has reshaped the landscape of antiviral therapeutics. From their intricate synthesis to their potent mechanism of action, this document provides a comprehensive overview for professionals in the field of drug discovery and development. The emergence of drugs like Sofosbuvir has highlighted the profound impact of this specific chemical modification, demonstrating remarkable success in the treatment of Hepatitis C and showing promise against a spectrum of other RNA viruses.

Introduction: The Significance of the 2'-C-Methyl Moiety

The strategic addition of a methyl group at the 2'-carbon position of the ribose sugar is a subtle yet powerful modification that transforms a standard ribonucleoside into a potent viral inhibitor. This alteration confers unique stereochemical properties that are central to its antiviral activity. Unlike their natural counterparts, 2'-C-methyl ribonucleosides, once intracellularly phosphorylated to their active triphosphate form, act as "non-obligate" chain terminators of viral RNA-dependent RNA polymerase (RdRp).[1][2] This means that despite retaining the 3'-hydroxyl group necessary for chain elongation, the steric hindrance introduced by the 2'-C-methyl group prevents the addition of the subsequent nucleotide, effectively halting viral RNA replication.[1][2][3] This mechanism provides a high barrier to resistance, a critical advantage in antiviral therapy.

Synthesis of 2'-C-Methyl Ribonucleosides

The synthesis of 2'-C-methyl ribonucleosides is a complex process that has been approached through various strategies, primarily categorized as convergent and linear methods.

Convergent Synthesis: This is the more common approach, where the modified 2'-C-methyl ribose sugar is first synthesized and then coupled with a desired nucleobase. A key starting material for the sugar moiety is often D-glucose or D-ribose, which undergoes a series of reactions to introduce the methyl group at the C2' position. The final step typically involves a glycosylation reaction, such as the Vorbrüggen condensation, to attach the heterocyclic base to the anomeric carbon of the sugar.

Linear Synthesis: In a linear approach, the 2'-C-methyl group is introduced onto a pre-formed nucleoside. This method can be more challenging due to the need for selective reactions on the sugar portion of an existing nucleoside.

A generalized workflow for the convergent synthesis is outlined below.

Mechanism of Action: Halting Viral Replication

The antiviral activity of 2'-C-methyl ribonucleosides is contingent on their intracellular conversion to the 5'-triphosphate form by host cell kinases. This active metabolite then serves as a substrate for the viral RNA-dependent RNA polymerase (RdRp), competing with natural nucleoside triphosphates.

Upon incorporation into the nascent viral RNA strand, the 2'-C-methyl group sterically clashes with the incoming nucleoside triphosphate, preventing the RdRp from adopting the closed, catalytically competent conformation required for phosphodiester bond formation. This effectively terminates the elongation of the viral RNA chain. The S282T mutation in the HCV NS5B polymerase is a known resistance pathway, though it often comes at a cost to viral fitness.

Antiviral Activity: A Broad Spectrum of Efficacy

2'-C-methyl ribonucleosides have demonstrated potent antiviral activity against a wide range of RNA viruses, particularly those in the Flaviviridae family. The most notable success has been against the Hepatitis C virus (HCV). However, significant in vitro activity has also been reported for other viruses such as West Nile virus, yellow fever virus, dengue virus, and norovirus.

Table 1: Antiviral Activity of Selected 2'-C-Methyl Ribonucleosides against HCV

| Compound | HCV Genotype | Assay System | EC50 (µM) | CC50 (µM) | Reference |

| 2'-C-Methylcytidine | 1b | Replicon | 0.35 - 0.9 | >100 | |

| 2'-C-Methyladenosine | 1b | Replicon | 0.5 - 1.5 | >10 | |

| 2'-C-Methylguanosine | 1b | Replicon | 1.9 | >100 | |

| 2'-C-Methyluridine | 1b | Replicon | 1.8 | >100 | |

| Sofosbuvir (PSI-7977) | 1b | Replicon | 0.09 | >14.7 |

Table 2: Sustained Virologic Response (SVR) Rates for Sofosbuvir-Based Regimens in Clinical Trials

| Clinical Trial | HCV Genotype(s) | Treatment Regimen | Treatment Duration (Weeks) | SVR12 Rate (%) | Reference |

| NEUTRINO | 1, 4, 5, 6 | Sofosbuvir + Peginterferon alfa + Ribavirin | 12 | 90 | |

| FISSION | 2, 3 | Sofosbuvir + Ribavirin | 12 | 67 | |

| POSITRON | 2, 3 | Sofosbuvir + Ribavirin | 12 | 78 | |

| FUSION | 2, 3 (treatment-experienced) | Sofosbuvir + Ribavirin | 12 or 16 | 50 - 73 | |

| VALENCE | 3 | Sofosbuvir + Ribavirin | 24 | 85 |

Experimental Protocols

General Protocol for Convergent Synthesis of a 2'-C-Methyl Pyrimidine Ribonucleoside

-

Preparation of the 2'-C-Methyl Sugar Moiety:

-

Start with a suitable protected D-ribonolactone.

-

Perform a Grignard reaction with methylmagnesium bromide to introduce the methyl group at the C2' position. This typically yields a mixture of diastereomers.

-

Protect the remaining hydroxyl groups (e.g., as benzoates or acetates).

-

Separate the desired diastereomer chromatographically.

-

Convert the lactone to a lactol, followed by acetylation to form the glycosyl donor (e.g., 1,2,3,5-tetra-O-acetyl-2-C-methyl-D-ribofuranose).

-

-

Vorbrüggen Glycosylation:

-

Silylate the pyrimidine base (e.g., uracil or cytosine) with a silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA).

-

Dissolve the protected 2'-C-methyl sugar and the silylated base in an anhydrous solvent (e.g., acetonitrile).

-

Add a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), and stir the reaction at an appropriate temperature until completion.

-

Quench the reaction and purify the protected nucleoside by column chromatography.

-

-

Deprotection:

-

Remove the protecting groups from the sugar and the base. For example, use a solution of ammonia in methanol to remove acyl protecting groups.

-

Purify the final 2'-C-methyl ribonucleoside by recrystallization or chromatography.

-

General Protocol for HCV Replicon Assay

-

Cell Culture:

-

Maintain Huh-7 cells harboring an HCV subgenomic replicon in a suitable growth medium (e.g., DMEM supplemented with fetal bovine serum, non-essential amino acids, and G418 for selection).

-

Plate the cells in 96-well plates at a density that allows for logarithmic growth during the assay period.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in the cell culture medium.

-

Add the diluted compounds to the plated cells and incubate for a defined period (e.g., 72-96 hours). Include appropriate controls (e.g., vehicle control, positive control inhibitor).

-

-

Quantification of HCV RNA:

-

Lyse the cells and extract the total RNA.

-

Perform a quantitative real-time reverse transcription PCR (qRT-PCR) to measure the level of HCV RNA. Normalize the results to an internal control housekeeping gene (e.g., GAPDH).

-

-

Data Analysis:

-

Calculate the percentage of inhibition of HCV RNA replication for each compound concentration relative to the vehicle control.

-

Determine the 50% effective concentration (EC50) by fitting the dose-response data to a sigmoidal curve.

-

-

Cytotoxicity Assay:

-

In parallel, treat the same cell line without the replicon with the same concentrations of the test compounds.

-

After the incubation period, assess cell viability using a standard method, such as the MTT or CellTiter-Glo assay.

-

Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.

-

Conclusion and Future Perspectives

2'-C-methyl ribonucleosides represent a landmark achievement in antiviral drug discovery. Their unique mechanism of action as non-obligate chain terminators of viral RdRp provides a powerful and durable means of inhibiting viral replication. The clinical success of sofosbuvir has validated this approach and continues to inspire the development of new analogs with improved properties. Future research in this area will likely focus on expanding the antiviral spectrum of these compounds, overcoming resistance, and developing novel prodrug strategies to enhance their pharmacokinetic profiles and tissue targeting. The foundational principles outlined in this guide will undoubtedly continue to inform the next generation of antiviral therapies.

References

- 1. 2′-C-methylated nucleotides terminate virus RNA synthesis by preventing active site closure of the viral RNA-dependent RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2'-C-methylated nucleotides terminate virus RNA synthesis by preventing active site closure of the viral RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

2'-C-Methylguanosine as an HCV NS5B Polymerase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hepatitis C virus (HCV) infection remains a significant global health challenge. The viral RNA-dependent RNA polymerase, NS5B, is a key enzyme in the HCV replication cycle and a prime target for antiviral drug development. Nucleoside analogs that inhibit this polymerase have been a cornerstone of successful HCV therapies. Among these, 2'-C-methylguanosine has emerged as a potent inhibitor. This technical guide provides an in-depth overview of this compound and its derivatives as inhibitors of HCV NS5B polymerase. It details their mechanism of action, summarizes key quantitative data from in vitro and clinical studies, provides comprehensive experimental protocols for their evaluation, and illustrates critical pathways and workflows through detailed diagrams.

Mechanism of Action

This compound is a nucleoside analog that, to exert its antiviral effect, must be converted into its active triphosphate form by host cell kinases.[1][2] This triphosphate analog then acts as a competitive inhibitor of the natural GTP substrate for the HCV NS5B polymerase.[2][3] Upon incorporation into the nascent viral RNA chain, the 2'-C-methyl group sterically hinders the addition of the subsequent nucleotide, effectively terminating RNA chain elongation. This non-obligate chain termination ultimately halts viral replication.[2]

A key mutation associated with resistance to 2'-C-methylated nucleoside inhibitors is the S282T substitution in the NS5B polymerase. This mutation reduces the binding affinity of the triphosphate analog to the enzyme's active site. To overcome the limitations of the parent nucleoside, particularly its inefficient initial phosphorylation, various prodrug strategies have been developed. These prodrugs, such as phosphoramidates, are designed to deliver the monophosphate form of the nucleoside into hepatocytes, bypassing the rate-limiting first phosphorylation step and significantly enhancing antiviral potency.

Quantitative Data

The following tables summarize the in vitro activity and clinical efficacy of this compound and its prodrugs.

Table 1: In Vitro Activity of this compound and its Analogs

| Compound | Assay | Cell Line/Enzyme | Genotype | EC50 / IC50 / Ki (µM) | CC50 (µM) | Reference(s) |

| 2'-C-Methyladenosine triphosphate | NS5B Polymerase Assay | Purified NS5B | - | 1.9 (IC50) | >50 | |

| 2'-C-Methyladenosine triphosphate | NS5B Polymerase Assay | Purified NS5B | - | 0.9 (Ki) | - | |

| 2'-C-Methyladenosine triphosphate | NS5B Polymerase Assay | Wild-type | - | 1.5 (Ki) | - | |

| 2'-C-Methylcytidine triphosphate | NS5B Polymerase Assay | Wild-type | - | 1.6 (Ki) | - | |

| 2',3'-dideoxy-2'-α-fluoro-2'-β-C-methyl-6-methoxy guanosine phosphoramidate prodrug (1) | HCV Replicon Assay | Huh-7 | 1b | 0.58 | >100 | |

| Prodrug (1) | HCV Replicon Assay | Huh-7 | 1a | 0.81 | >100 | |

| Prodrug (1) | HCV Replicon Assay | Huh-7 | 2a | 1.1 | >100 | |

| Prodrug (1) | HCV Replicon Assay | Huh-7 | 1b S282T | 0.39 | >100 | |

| AT-511 (phosphoramidate prodrug of 2'-fluoro-2'-C-methylguanosine) | HCV Replicon Assay | - | 1-5 | 0.005 - 0.028 | >100 |

Table 2: Clinical Trial Data for IDX184 (a prodrug of this compound monophosphate)

| Trial Phase | Dose | Treatment Regimen | Genotype | Mean Viral Load Reduction (log10 IU/mL) | Key Findings | Reference(s) |

| Phase IIa (14 days) | 50 mg QD | IDX184 + PegIFN/RBV | 1 | 2.7 | Dose-dependent antiviral activity. | |

| Phase IIa (14 days) | 50 mg BID | IDX184 + PegIFN/RBV | 1 | 4.0 | 50% of subjects achieved undetectable virus levels by Day 14 at 100mg total daily dose. | |

| Phase IIa (14 days) | 100 mg QD | IDX184 + PegIFN/RBV | 1 | 4.2 | Well-tolerated with a side effect profile consistent with PegIFN/RBV alone. | |

| Phase IIb (12 weeks) | 50 mg QD | IDX184 + PegIFN/RBV | 1 | - | 63% achieved rapid virologic response. | |

| Phase IIb (12 weeks) | 100 mg QD | IDX184 + PegIFN/RBV | 1 | - | 73% achieved rapid virologic response. | |

| Monotherapy (3 days) | 25-100 mg QD | IDX184 | 1 | 0.5 - 0.7 | Significant exposure-related anti-HCV activity. |

Experimental Protocols

HCV Replicon Assay

This assay is used to determine the in vitro antiviral activity of a compound against HCV replication in a cell-based system.

Materials:

-

Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b).

-

Complete growth medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, penicillin, and streptomycin.

-

G418 (Neomycin) for selection of replicon-containing cells.

-

Test compound (e.g., this compound or its prodrug) dissolved in DMSO.

-

96-well plates.

-

Reagents for quantifying HCV RNA (e.g., qRT-PCR) or a reporter gene product (e.g., luciferase assay).

Procedure:

-

Seed Huh-7 replicon cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in complete growth medium. The final DMSO concentration should be kept constant and non-toxic (e.g., <0.5%).

-

Remove the existing medium from the cells and add the medium containing the test compound dilutions. Include a no-drug control and a positive control (a known HCV inhibitor).

-

Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

-

After incubation, quantify the level of HCV replication. This can be done by:

-

qRT-PCR: Isolate total cellular RNA and perform quantitative reverse transcription PCR to measure HCV RNA levels.

-

Reporter Gene Assay: If the replicon contains a reporter gene (e.g., luciferase), lyse the cells and measure the reporter activity according to the manufacturer's instructions.

-

-

Calculate the EC50 value, which is the concentration of the compound that inhibits HCV replication by 50%, by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

NS5B Polymerase Activity Assay

This biochemical assay measures the ability of a compound to directly inhibit the enzymatic activity of the HCV NS5B polymerase.

Materials:

-

Purified recombinant HCV NS5B polymerase.

-

RNA template (e.g., a heteropolymeric RNA sequence).

-

Nucleoside triphosphates (ATP, CTP, GTP, UTP), including a radiolabeled NTP (e.g., [α-³³P]CTP).

-

Test compound (the triphosphate form of the nucleoside analog).

-

Assay buffer: e.g., 50 mM Tris-HCl (pH 7.5), 10 mM KCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT.

-

DE-81 filter paper or similar for capturing the radiolabeled RNA product.

-

Scintillation counter.

Procedure:

-

Prepare a reaction mixture containing the assay buffer, RNA template, and unlabeled NTPs.

-

Add serial dilutions of the test compound (triphosphate form) to the reaction mixture.

-

Initiate the reaction by adding the NS5B polymerase and the radiolabeled NTP.

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 22-30°C) for a defined period (e.g., 1-2 hours).

-

Stop the reaction by adding EDTA.

-

Spot the reaction mixture onto DE-81 filter paper and wash the filters to remove unincorporated radiolabeled NTPs.

-

Quantify the amount of incorporated radioactivity on the filters using a scintillation counter.

-

Calculate the IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%. For mechanism of action studies, perform kinetic experiments by varying the concentration of the natural substrate in the presence of different inhibitor concentrations to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive).

Cytotoxicity Assay

This assay is crucial to determine if the antiviral activity of a compound is due to specific inhibition of viral replication or general cellular toxicity.

Materials:

-

Huh-7 cells (or other relevant cell line).

-

Complete growth medium.

-

Test compound.

-

96-well plates.

-

Reagents for assessing cell viability, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a commercial LDH (lactate dehydrogenase) release assay kit.

-

Plate reader.

Procedure:

-

Seed Huh-7 cells in 96-well plates and allow them to attach overnight.

-

Add serial dilutions of the test compound to the cells, similar to the replicon assay. Include a no-drug control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

-

Incubate the plates for the same duration as the replicon assay (e.g., 48-72 hours).

-

After incubation, assess cell viability using a chosen method:

-

MTT Assay: Add MTT solution to the wells and incubate for a few hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan and measure the absorbance at the appropriate wavelength.

-

LDH Assay: Measure the amount of LDH released into the culture medium from damaged cells, following the manufacturer's protocol.

-

-

Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%. The selectivity index (SI) can then be calculated as CC50/EC50, with a higher SI indicating a more favorable safety profile.

Visualizations

Caption: Metabolic activation of this compound and its prodrugs.

Caption: Workflow for the preclinical evaluation of this compound.

References

- 1. Idenix Pharmaceuticals Reports Positive Results With IDX184 From Interim Analysis of Phase IIa Hepatitis C Study [prnewswire.com]

- 2. Mechanism of Activation of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine and Inhibition of Hepatitis C Virus NS5B RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Solubility and Stability of 2'-C-Methylguanosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-C-Methylguanosine is a key nucleoside analog with significant antiviral properties, primarily as an inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1] Its efficacy and development as a therapeutic agent are intrinsically linked to its physicochemical properties, namely its solubility and stability. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, intended to support research, development, and formulation activities. Due to the limited availability of direct quantitative data for this compound, this guide also incorporates relevant data from closely related analogs to provide a broader context for its behavior.

Solubility Profile

Quantitative Solubility Data

A summary of the known solubility values for this compound and related nucleoside analogs is presented in Table 1. The data highlights the aqueous solubility of this compound and provides context through the solubility of similar compounds in various solvent systems.

| Compound | Solvent | Temperature | Solubility | Citation |

| This compound | Water | Warmed | 5 mg/mL | [1] |

| 2'-O-Methylguanosine | DMSO | Not Specified | 100 mg/mL (ultrasonication may be needed) | [2] |

| L-Guanosine | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Not Specified | ≥ 2.5 mg/mL | [3] |

Table 1: Quantitative Solubility Data for this compound and Related Analogs

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a nucleoside analog like this compound involves the shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the equilibrium solubility of this compound in a specified solvent.

Materials:

-

This compound

-

Selected solvent (e.g., water, ethanol, DMSO)

-

Volumetric flasks

-

Orbital shaker or magnetic stirrer

-

Temperature-controlled environment (e.g., incubator, water bath)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

HPLC system with UV detector

-

Analytical column suitable for nucleoside analysis (e.g., C18)

-

Mobile phase (e.g., acetonitrile and water gradient)

Procedure:

-

Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of the solvent in a sealed container.

-

Equilibrate the solutions at a constant temperature while agitating for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the solutions to stand to permit the undissolved solid to settle.

-

Carefully withdraw a sample from the supernatant and filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtered sample with the mobile phase to a concentration within the calibrated range of the HPLC method.

-

Analyze the diluted sample by HPLC to determine the concentration of this compound.

-

The solubility is calculated from the measured concentration and the dilution factor.

Workflow for Solubility Determination:

Caption: Workflow for determining the solubility of this compound.

Stability Profile

The stability of this compound is a critical factor for its storage, formulation, and in vivo efficacy. Degradation can lead to loss of potency and the formation of potentially toxic impurities. This section outlines the stability of this compound under various stress conditions.

pH-Dependent Stability

The stability of nucleoside analogs can be significantly influenced by pH due to acid- or base-catalyzed hydrolysis of the glycosidic bond or modifications to the nucleobase. While specific quantitative data for this compound is not available, studies on related nucleosides indicate that extreme pH conditions can lead to degradation.

Thermal Stability

Elevated temperatures can accelerate the chemical degradation of nucleoside analogs. The rate of degradation typically follows first-order kinetics, and the Arrhenius equation can be used to model the temperature dependence of the degradation rate constant.

Enzymatic Stability

In a biological environment, nucleoside analogs are susceptible to degradation by various enzymes, such as nucleases and phosphorylases. The 2'-C-methyl modification in this compound is known to confer increased resistance to adenosine deaminase and purine nucleoside phosphorylase-mediated metabolism compared to unmodified ribonucleosides. Studies on oligonucleotides containing 2'-O-methylguanosine have shown enhanced stability in serum.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and pathways, as well as for developing stability-indicating analytical methods. These studies involve subjecting the drug substance to stress conditions that are more severe than accelerated stability testing conditions.

Table 2: Summary of Forced Degradation Conditions

| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl, heat (e.g., 60 °C) | Hydrolysis of the N-glycosidic bond |

| Base Hydrolysis | 0.1 M NaOH, heat (e.g., 60 °C) | Degradation of the guanine base |

| Oxidation | 3% H₂O₂, room temperature | Oxidation of the guanine base |

| Thermal Degradation | Dry heat (e.g., 80 °C) | Various thermal decomposition pathways |

| Photostability | Exposure to UV and visible light (ICH Q1B) | Photodegradation of the chromophoric system |

Experimental Protocol for Stability Assessment (Forced Degradation)

Objective: To assess the stability of this compound under forced degradation conditions and to identify major degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Temperature-controlled chambers/ovens

-

Photostability chamber

-

HPLC-UV/MS system

-

pH meter

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and incubate at a specified temperature (e.g., 60 °C) for a defined period. Neutralize the solution before analysis.

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and incubate at a specified temperature (e.g., 60 °C) for a defined period. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ and keep it at room temperature for a defined period.

-

Thermal Degradation: Expose a solid sample of this compound to dry heat in an oven at a specified temperature (e.g., 80 °C).

-

Photostability: Expose a solid sample and a solution of this compound to light as per ICH Q1B guidelines.

-

Analysis: Analyze the stressed samples at various time points using a validated stability-indicating HPLC method. An HPLC-MS method is recommended for the identification of degradation products.

-

Data Evaluation: Calculate the percentage of degradation and identify the major degradation products.

Workflow for a Forced Degradation Study:

Caption: General workflow for a forced degradation study of this compound.

Mechanism of Action and Metabolic Activation

This compound is a prodrug that requires intracellular phosphorylation to its active triphosphate form. This active metabolite then acts as a competitive inhibitor of the HCV NS5B RNA-dependent RNA polymerase, leading to chain termination and inhibition of viral replication.

The metabolic activation pathway involves a three-step phosphorylation cascade mediated by host cell kinases.

Metabolic Activation and Mechanism of Action of this compound:

Caption: Metabolic activation and mechanism of action of this compound.

Conclusion

This technical guide has summarized the available information on the solubility and stability of this compound. While direct quantitative data is limited, the provided information on related compounds and established experimental protocols offers a valuable framework for researchers and drug development professionals. Further systematic studies are warranted to fully characterize the physicochemical properties of this compound to support its continued development as a potent antiviral agent. The outlined experimental procedures provide a clear path for generating the necessary data to fill the existing gaps in our understanding of this important molecule.

References

Theoretical Models of 2'-C-Methylguanosine Binding: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-C-methylguanosine is a modified nucleoside analog that has garnered significant attention as a potent antiviral agent, particularly against positive-strand RNA viruses like the Hepatitis C virus (HCV). Its mechanism of action relies on the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication. To inhibit the polymerase, this compound must be intracellularly converted to its active 5'-triphosphate form. This guide provides a comprehensive overview of the theoretical models explaining the binding of this compound triphosphate to viral RdRps, supported by experimental data and detailed methodologies.

Core Theoretical Models of Binding and Inhibition

The primary target of this compound triphosphate is the active site of viral RdRps, such as the NS5B protein in HCV. Theoretical models, supported by experimental evidence, suggest a nuanced mechanism of inhibition that goes beyond simple competitive binding.

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools to predict and analyze the binding of ligands to protein targets. For this compound triphosphate, these models help to elucidate the specific interactions within the RdRp active site.

Binding Mode: The triphosphate form of this compound binds to the active site of the RdRp in a manner analogous to the natural substrate, guanosine triphosphate (GTP). The guanine base forms Watson-Crick base pairs with the corresponding cytosine in the RNA template, and the triphosphate moiety coordinates with two essential magnesium ions and interacts with conserved residues in the polymerase active site.

Impact of the 2'-C-Methyl Group: The key to its inhibitory action lies in the steric hindrance introduced by the 2'-C-methyl group. MD simulations of similar guanosine derivatives binding to viral RdRps suggest that this bulky group, particularly after incorporation into the nascent RNA chain, prevents the conformational changes necessary for the next catalytic step.

Quantum Mechanics/Molecular Mechanics (QM/MM) Models

QM/MM simulations provide a higher level of theory to study the electronic rearrangements that occur during the nucleotide incorporation reaction. In this hybrid approach, the reactive core of the system (the nucleotide, the 3'-end of the RNA, and key active site residues) is treated with quantum mechanics, while the surrounding protein and solvent are treated with classical molecular mechanics.

Mechanism of Incorporation: QM/MM studies can model the nucleophilic attack of the 3'-hydroxyl of the nascent RNA strand on the alpha-phosphate of the incoming this compound triphosphate. These models can help to understand the energetics of the transition state and the role of the magnesium ions in catalysis.

Post-Incorporation Stalling: The primary inhibitory effect of this compound occurs after its incorporation into the RNA chain. The presence of the 2'-C-methyl group is hypothesized to create a steric clash that prevents the proper positioning of the next incoming nucleotide triphosphate (NTP) and the closure of the active site, which is a prerequisite for catalysis. This has been supported by NMR studies on the poliovirus RdRp with 2'-C-methylated adenosine, which showed that while the next NTP can still bind, the active site is unable to adopt the catalytically competent closed conformation.[1][2]

Free Energy Calculations

Quantitative Data

The following tables summarize the available quantitative data for 2'-C-methylated nucleoside analogs and related compounds.

| Compound | Target Enzyme | Ki (μM) | Assay Conditions |

| 2'-C-methyladenosine triphosphate | HCV NS5B | 1.5 | Steady-state kinetics, varying ATP concentration.[4] |

| 2'-C-methylcytidine triphosphate | HCV NS5B | 1.6 | Steady-state kinetics, varying CTP concentration.[4] |